

# Yck2-IN-1: A Technical Guide to a Promising Antifungal Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Yck2-IN-1

Cat. No.: B15543660

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of **Yck2-IN-1**, a potent inhibitor of the *Candida albicans* kinase Yck2. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery.

## Chemical Properties and Structure

**Yck2-IN-1**, also referred to as Compound 2a, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyridine class of compounds[1]. Its development was the result of a structure-guided optimization of a lead compound, GW461484A, to enhance its potency and pharmacological properties against Yck2[1][2].

## Chemical Structure

The chemical structure of **Yck2-IN-1** is provided below:

IUPAC Name: 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine-6-carbonitrile

Chemical Formula: C<sub>19</sub>H<sub>11</sub>FN<sub>4</sub>[3]

Molecular Weight: 314.32 g/mol [3]

CAS Number: 401816-26-0

## Physicochemical Properties

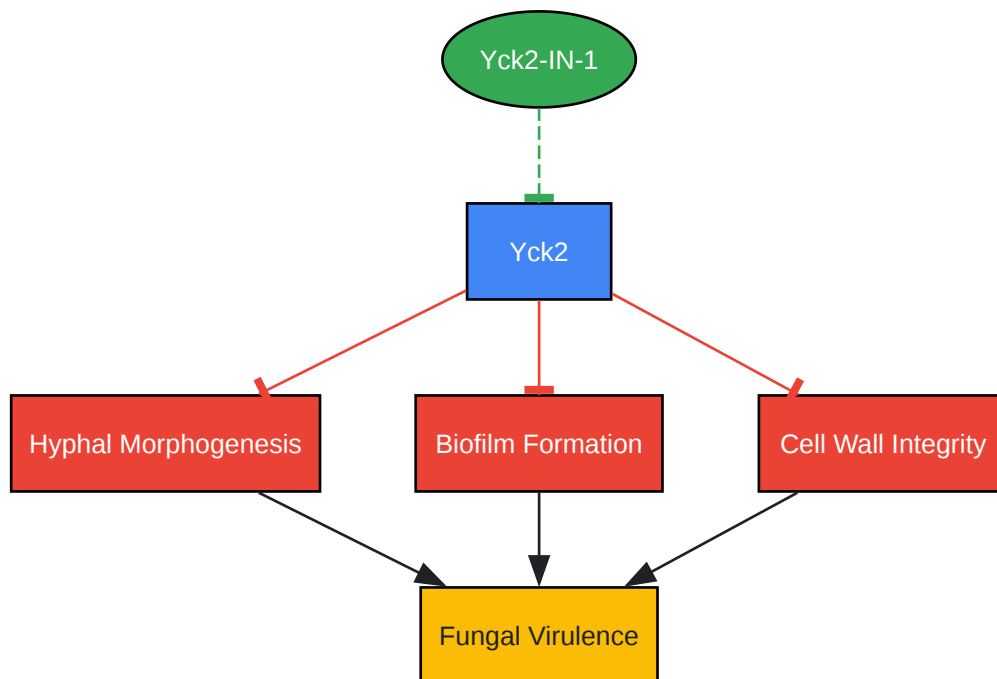
A summary of the key physicochemical and biological properties of **Yck2-IN-1** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>11</sub> FN <sub>4</sub>	
Molecular Weight	314.32 g/mol	
CAS Number	401816-26-0	
IC <sub>50</sub> (Yck2)	~80 nM	
MIC <sub>80</sub> (C. albicans)	12.5 µM	
Metabolic Stability	66% remaining in mouse liver microsomes	
XLogP3-AA	3.1	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	4	
Topological Polar Surface Area	54 Å <sup>2</sup>	

## Mechanism of Action and Signaling Pathway

**Yck2-IN-1** exerts its antifungal activity by targeting Yck2, a casein kinase 1 (CK1) family member in *Candida albicans*. Yck2 is a non-essential stress kinase that plays a crucial role in several key cellular processes, including morphogenesis (the transition from yeast to hyphal form), biofilm formation, and cell wall integrity. By inhibiting Yck2, **Yck2-IN-1** disrupts these processes, ultimately leading to a reduction in fungal virulence and potentiation of the activity of other antifungal agents like caspofungin.

The Yck2 signaling pathway is integrated with the cellular response to stress and nutrient availability, influencing the yeast-to-hypha transition, a critical virulence factor for *C. albicans*.

Yck2 Signaling in *Candida albicans* Morphogenesis

[Click to download full resolution via product page](#)

Yck2 signaling pathway in *C. albicans*.

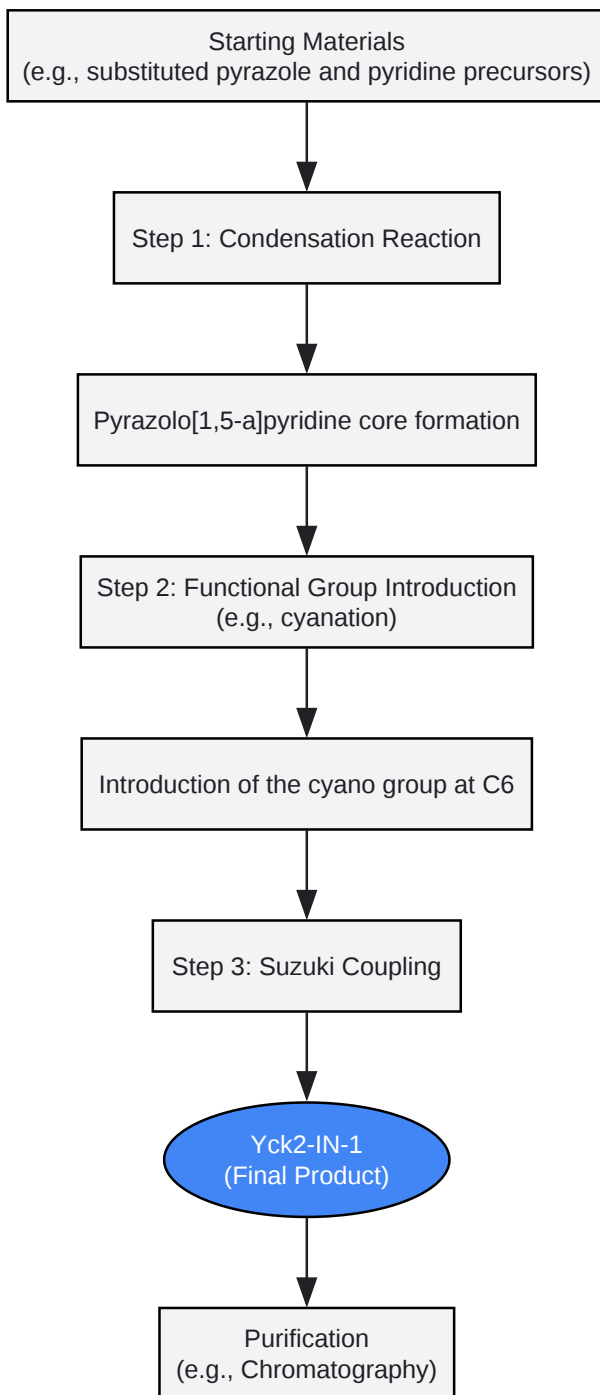
## Experimental Protocols

This section outlines the general methodologies for the synthesis, in vitro kinase inhibition assay, and in vivo efficacy studies of **Yck2-IN-1**, based on available information.

### Synthesis of Yck2-IN-1 (Compound 2a)

While a detailed, step-by-step protocol for the synthesis of **Yck2-IN-1** is proprietary, the general approach for creating similar pyrazolo[1,5-a]pyridine derivatives involves a multi-step synthesis. A plausible synthetic workflow is outlined below.

## General Synthetic Workflow for Yck2-IN-1



[Click to download full resolution via product page](#)

Generalized synthetic workflow for **Yck2-IN-1**.

## In Vitro Yck2 Kinase Inhibition Assay (ADP-Glo™ Assay)

The inhibitory activity of **Yck2-IN-1** against the Yck2 kinase is typically determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

**Principle:** The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

### General Protocol:

- Kinase Reaction:
  - Prepare a reaction mixture containing the Yck2 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase assay buffer.
  - Add varying concentrations of **Yck2-IN-1** (or DMSO as a control) to the reaction mixture.
  - Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- ADP Detection:
  - Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
  - Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **Yck2-IN-1** relative to the control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## In Vivo Efficacy in a Mouse Model of Systemic Candidiasis

The in vivo antifungal efficacy of **Yck2-IN-1** is evaluated in a murine model of systemic candidiasis.

General Protocol:

- Infection Model:
  - Female BALB/c or C57BL/6 mice are commonly used.
  - Mice are immunosuppressed, for example, with cyclophosphamide, to establish a robust infection.
  - A lethal or sublethal dose of a clinically relevant *C. albicans* strain (e.g., SC5314) is injected intravenously via the tail vein.
- Treatment Regimen:
  - Treatment with **Yck2-IN-1** (dissolved in a suitable vehicle) is initiated at a specific time point post-infection.
  - The compound is administered via an appropriate route, such as intraperitoneal (IP) injection or oral gavage (PO), at various doses.
  - A control group receives the vehicle only. Treatment is typically administered once or twice daily for a defined period (e.g., 5-7 days).
- Efficacy Assessment:
  - Survival Study: Mice are monitored daily, and survival rates are recorded. Kaplan-Meier survival curves are generated to compare the efficacy of the treatment groups.

- Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys, brain) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the fungal burden (colony-forming units per gram of tissue).

## Conclusion

**Yck2-IN-1** is a promising antifungal agent with a novel mechanism of action that targets the fungal-specific kinase Yck2. Its potent in vitro activity and in vivo efficacy, particularly against drug-resistant strains of *Candida albicans*, highlight its potential for further development as a new therapeutic option for invasive fungal infections. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their ongoing investigations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives as p38 MAP Kinase Inhibitors [jstage.jst.go.jp]
- To cite this document: BenchChem. [Yck2-IN-1: A Technical Guide to a Promising Antifungal Agent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543660#chemical-properties-and-structure-of-yck2-in-1\]](https://www.benchchem.com/product/b15543660#chemical-properties-and-structure-of-yck2-in-1)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)